molecular formula C8H9FN2O2 B12852098 Ethyl 6-Amino-5-fluoronicotinate

Ethyl 6-Amino-5-fluoronicotinate

Cat. No.: B12852098
M. Wt: 184.17 g/mol
InChI Key: ZQTMBBYHZRJNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Amino-5-fluoronicotinate (CAS 1379262-12-0) is a fluorinated nicotinate ester that serves as a versatile synthetic intermediate and building block in medicinal chemistry and radiopharmaceutical research. With a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol, this compound is characterized by its amino and fluorine substituents on the pyridine ring, which make it a valuable precursor for further functionalization. Its primary research value lies in the development of positron emission tomography (PET) imaging agents. The molecule can be utilized to create prosthetic groups, such as 6-fluoronicotinic acid derivatives, which are crucial for radiolabeling peptides and other biomolecules with Fluorine-18 (^18F) . This application is critical for imaging specific biological targets in vivo; for instance, analogous fluoronicotinate scaffolds have been successfully employed in developing tracers for imaging MDM2 protein expression in cancers and Fatty Acid Binding Protein 3 (FABP3) . Researchers value this compound for constructing targeted molecular probes that can visualize and quantify disease-related proteins, facilitating advancements in diagnostic imaging and therapeutic monitoring. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 6-amino-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ZQTMBBYHZRJNBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)F

Origin of Product

United States

Preparation Methods

Starting from 2,5-Dibromopyridine

A highly efficient industrially scalable method involves:

  • Step 1: Selective Grignard Exchange and Esterification

    2,5-dibromopyridine is reacted with isopropyl magnesium chloride (a Grignard reagent) in an organic solvent such as 2-methyltetrahydrofuran under nitrogen atmosphere at low temperature (-10 to 0 °C). This selectively forms a magnesium intermediate at the 5-position.

    Then, ethyl chloroformate is added to form 6-bromonicotinic acid ethyl ester with high selectivity (~89.4% yield by HPLC).

  • Step 2: Fluorination

    The 6-bromonicotinic acid ethyl ester is reacted with anhydrous tetramethylammonium fluoride in a polar aprotic solvent like DMF at 40-50 °C for 16 hours. This step replaces the bromine with fluorine to yield 6-fluoronicotinic acid ethyl ester.

  • Step 3: Hydrolysis

    The ester is hydrolyzed under acidic or basic conditions to obtain 6-fluoronicotinic acid or its sodium salt, which can be re-esterified if needed.

This method avoids heavy metal waste and uses relatively inexpensive reagents, making it suitable for industrial production with yields around 80-90% and high purity (HPLC > 98%).

Step Reagents/Conditions Product Yield (%) Notes
1 2,5-dibromopyridine, iPrMgCl, CuBr, EtOCOCl, 0 to -10 °C, 3-4 h 6-bromonicotinic acid ethyl ester ~89 High selectivity, mild conditions
2 Tetramethylammonium fluoride, DMF, 40-50 °C, 16 h 6-fluoronicotinic acid ethyl ester ~84 Fluorination step
3 Acid or base hydrolysis 6-fluoronicotinic acid ~85-90 Hydrolysis to acid or salt

The introduction of the amino group at the 6-position is typically achieved by nucleophilic aromatic substitution or reduction of a nitro precursor.

Amination via Nucleophilic Substitution

  • Starting from ethyl 6-bromo-5-fluoronicotinate , the bromine at the 6-position can be substituted by ammonia or an amine source under controlled conditions (e.g., heating in a polar solvent such as ethanol or DMF).

  • This reaction requires careful control of temperature and pH to avoid side reactions and to maximize yield.

Alternative Routes

  • Reduction of a nitro group at the 6-position on ethyl 5-fluoronicotinate derivatives using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl) can also yield the amino compound.

  • However, direct amination of the bromo intermediate is more commonly reported for industrial synthesis due to better selectivity and fewer purification steps.

Representative Industrial Preparation Method

A typical industrial process for Ethyl 6-Amino-5-fluoronicotinate involves:

  • Preparation of ethyl 6-bromo-5-fluoronicotinate via bromination and fluorination steps as described above.

  • Amination of the 6-bromo substituent by reaction with ammonia or ammonium salts in a suitable solvent at elevated temperature (e.g., 80-120 °C) for several hours.

  • Purification by crystallization or extraction to obtain the target compound with high purity.

This process is optimized for:

  • High yield (typically >70%)
  • High purity (>98% by HPLC)
  • Scalability and cost-effectiveness

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Product Yield (%) Comments
Grignard exchange & esterification 2,5-dibromopyridine, iPrMgCl, CuBr, EtOCOCl, THF or 2-MeTHF, 0 to -10 °C 6-bromonicotinic acid ethyl ester ~89 High selectivity, mild conditions
Fluorination Tetramethylammonium fluoride, DMF, 40-50 °C, 16 h 6-fluoronicotinic acid ethyl ester ~84 Efficient halogen exchange
Amination Ammonia or amine source, ethanol/DMF, 80-120 °C This compound >70 Nucleophilic substitution
Purification Crystallization, extraction Pure target compound >98% purity Suitable for industrial scale

Research Findings and Notes

  • The use of tetramethylammonium fluoride as a fluorinating agent is advantageous due to its anhydrous nature and ability to selectively replace bromine with fluorine under mild conditions.

  • The Grignard reagent exchange step is highly selective for the 5-position bromine, enabling regioselective functionalization.

  • Amination reactions require careful control to prevent overreaction or side product formation; solvent choice and temperature are critical parameters.

  • Industrial processes emphasize environmental friendliness by avoiding heavy metal oxidants and minimizing waste.

  • Alternative synthetic routes involving 2,6-dichloro-5-fluoronicotinic acid derivatives exist but are less direct for the this compound target.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Amino-5-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Ethyl 6-Amino-5-fluoronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Ethyl 6-amino-5-fluoronicotinate with analogs from the provided evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound (Target) -NH₂ (6), -F (5) C₈H₉FN₂O₂ 200.17 (calc.) Amino, Fluoro, Ester
Ethyl 6-acetyl-5-chloronicotinate -COCH₃ (6), -Cl (5) C₁₀H₁₀ClNO₃ 227.647 Acetyl, Chloro, Ester
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate -NH-(4-Cl-benzyl) (6), -CN (5), -Ph (2) C₂₂H₁₈ClN₃O₂ 391.86 Chlorobenzylamino, Cyano, Phenyl
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -C(S)NH₂ (5), -CF₃ (2), -CH₃ (6) C₁₁H₁₁F₃N₂O₂S 292.28 Thioamide, Trifluoromethyl, Methyl

Key Observations :

  • The amino group at position 6 (target) contrasts with the acetyl group in the chloro analog, which may reduce nucleophilicity but improve hydrogen-bonding capacity . The cyano and trifluoromethyl groups in other analogs introduce strong electron-withdrawing effects, influencing ring electrophilicity and reaction pathways .
  • Molecular Weight and Solubility: The target compound’s lower molecular weight (~200) compared to analogs (227–392) suggests better solubility in polar solvents, critical for pharmacokinetic properties. Bulky substituents (e.g., chlorobenzylamino, phenyl) in Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate increase hydrophobicity, likely reducing aqueous solubility .

Biological Activity

Ethyl 6-amino-5-fluoronicotinate (EAFN) is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

EAFN is a derivative of nicotinic acid characterized by the presence of an amino group at the 6-position and a fluorine atom at the 5-position. Its molecular formula is C8H9FN2O2C_8H_9FN_2O_2, with a molecular weight of approximately 172.17 g/mol. The structural features of EAFN contribute to its reactivity and biological interactions.

Antimicrobial Activity

EAFN has been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that EAFN could serve as a scaffold for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. Research indicates that EAFN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, EAFN reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory activity.

Anticancer Properties

EAFN has been explored for its anticancer potential , particularly in inhibiting tumor cell proliferation. In vitro assays have shown that EAFN can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HeLa15
MCF-720

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of EAFN is attributed to its ability to interact with specific molecular targets within cells. The amino and fluorine groups facilitate binding to enzymes and receptors involved in various signaling pathways:

  • Enzyme Inhibition: EAFN may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation: The compound can modulate receptor activity involved in cell proliferation and apoptosis.

Research Findings and Future Directions

Recent studies have focused on optimizing EAFN derivatives to enhance its biological activity and reduce toxicity. The goal is to develop compounds that maintain efficacy while minimizing side effects.

Future Research Directions:

  • In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies: Exploring modifications to improve potency against specific targets.
  • Combination Therapies: Investigating the synergistic effects of EAFN with existing antibiotics or anti-inflammatory drugs.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer :
  • Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether).
  • Evaluate atom economy and E-factor for each synthetic step.
  • Optimize catalysis (e.g., photoredox) to reduce waste .

Data Presentation Guidelines

Parameter Technique Validation Criteria
PurityHPLC-MS≥95% peak area, no co-eluting impurities
Structural ConfirmationX-ray crystallographyR-factor < 0.05, match with CIF database
Reaction YieldGravimetric analysisReproducibility within ±5% across trials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.